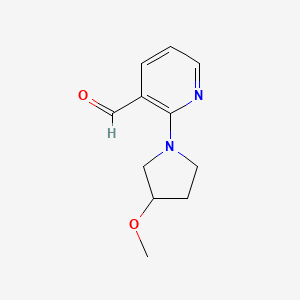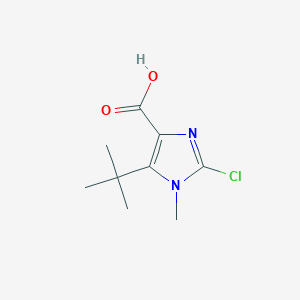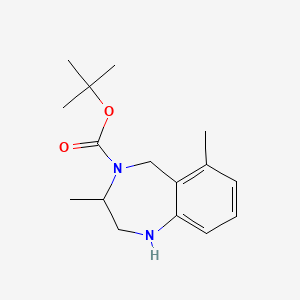![molecular formula C7H9N3O B13156570 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde: is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a carbaldehyde group at the 3-position. The presence of both nitrogen and oxygen atoms within its structure makes it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent oxidation of the resulting intermediate can introduce the carbaldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, or amines under appropriate conditions.
Major Products:
Oxidation: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
- 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-3-carbaldehyde
- 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carboxylate
- 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-methanol
Uniqueness: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the carbaldehyde group at the 3-position allows for further functionalization and derivatization, making it a valuable scaffold for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h4-5H,1-3H2,(H,8,9) |
Clave InChI |
XYOQUXOTCZBLIX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=C(N2C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)

